molecular formula C20H18O4 B5796493 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one

7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one

Cat. No. B5796493
M. Wt: 322.4 g/mol
InChI Key: SJIDCJHSYOPPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one, also known as BMPC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMPC belongs to the family of coumarin derivatives and is known to possess various pharmacological properties.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one is not fully understood. However, it has been reported that 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one exerts its pharmacological effects through the modulation of various signaling pathways. For example, 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has also been reported to activate the Nrf2 signaling pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and to induce apoptosis. 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has been reported to have a protective effect on the liver by reducing oxidative stress and inflammation. 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has also been shown to improve cognitive function by enhancing the activity of cholinergic neurons.

Advantages and Limitations for Lab Experiments

7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has several advantages as a research tool. It is a synthetic compound, which means that it can be easily obtained in large quantities. 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one is also relatively stable and can be stored for long periods of time. However, there are also some limitations to using 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one in lab experiments. For example, the mechanism of action of 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one is not fully understood, which makes it difficult to design experiments to elucidate its pharmacological effects. In addition, 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one. One area of research could focus on elucidating the mechanism of action of 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one. This could involve designing experiments to investigate the signaling pathways that are modulated by 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one. Another area of research could focus on the potential therapeutic applications of 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one. For example, 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one could be studied as a potential treatment for cancer, inflammation, viral infections, or cognitive disorders. Finally, future research could focus on the development of new synthetic compounds based on the structure of 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one, with the aim of improving its pharmacological properties.

Synthesis Methods

7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one can be synthesized through a multi-step process starting with the reaction of 4-methylcoumarin with benzaldehyde in the presence of a base. The resulting product is then reacted with propionyl chloride to obtain 7-(benzyloxy)-4-methyl-8-propionylcoumarin. Finally, the benzyl group is removed using hydrogenation to obtain 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one.

Scientific Research Applications

7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been reported to possess antitumor, anti-inflammatory, antiviral, and antioxidant properties. 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has also been shown to have a protective effect on the liver and to improve cognitive function.

properties

IUPAC Name

4-methyl-7-phenylmethoxy-8-propanoylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-3-16(21)19-17(23-12-14-7-5-4-6-8-14)10-9-15-13(2)11-18(22)24-20(15)19/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIDCJHSYOPPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one

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